N-(2-bromobenzyl)-2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-[(2-bromophenyl)methyl]-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a pyrrolopyrimidinone core, and a sulfanylacetamide moiety, making it a unique structure with diverse chemical properties.
Properties
Molecular Formula |
C16H15BrN4O2S |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-[(6-methyl-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15BrN4O2S/c1-9-6-12-14(19-9)15(23)21-16(20-12)24-8-13(22)18-7-10-4-2-3-5-11(10)17/h2-6,19H,7-8H2,1H3,(H,18,22)(H,20,21,23) |
InChI Key |
BZKPUSHTYDEPHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)NC(=N2)SCC(=O)NCC3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Pyrrolopyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidinone ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated precursor and a suitable nucleophile.
Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the intermediate compound with a sulfanylacetamide reagent under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)methyl]-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2-bromophenyl)methyl]-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- N-[(2-fluorophenyl)methyl]-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- N-[(2-iodophenyl)methyl]-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Uniqueness
N-[(2-bromophenyl)methyl]-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substitutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
